molecular formula C18H27N3O B7915917 (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide

Cat. No.: B7915917
M. Wt: 301.4 g/mol
InChI Key: GVLDNPVFNOZPCG-MBIQTGHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, a benzyl group, and a cyclopropyl group, making it structurally unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Cyclopropyl Group Addition: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds as reagents.

    Amidation: The final step involves the formation of the amide bond, typically through a reaction between an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halides or alkyl groups, onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, benzyl halides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Benzyl-piperidin-3-yl)-isopropyl-amine: Shares a similar piperidine and benzyl structure but differs in the substituent groups.

    ®-1-Benzyl-piperidin-3-yl)-isopropyl-amine: The enantiomer of the above compound, with different stereochemistry.

Uniqueness

(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-propionamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

IUPAC Name

(2S)-2-amino-N-(1-benzylpiperidin-3-yl)-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14(19)18(22)21(16-9-10-16)17-8-5-11-20(13-17)12-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,19H2,1H3/t14-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLDNPVFNOZPCG-MBIQTGHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1CC1)C2CCCN(C2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.